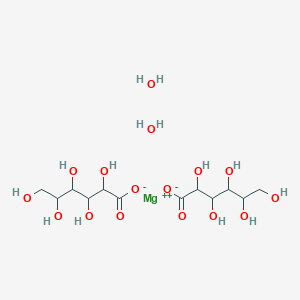

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

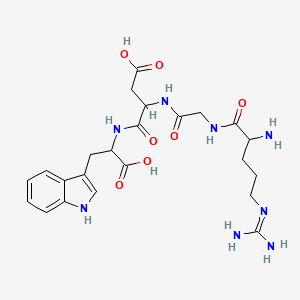

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, also known as magnesium gluconate hydrate, is a magnesium salt of gluconic acid. This compound is commonly used as a dietary supplement to provide magnesium, an essential mineral for numerous physiological functions. Magnesium gluconate hydrate is known for its high bioavailability and is often used in medical and nutritional applications to address magnesium deficiencies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium gluconate hydrate can be synthesized through the neutralization of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with the magnesium source to form the magnesium salt. The reaction conditions include maintaining a controlled pH and temperature to ensure complete reaction and high yield.

Reaction Example:

C6H12O7+Mg(OH)2→C6H11MgO7+H2O

Industrial Production Methods

In industrial settings, magnesium gluconate hydrate is produced on a larger scale using similar neutralization reactions. The process involves the following steps:

Preparation of Gluconic Acid Solution: Gluconic acid is dissolved in water to form an aqueous solution.

Neutralization: Magnesium hydroxide or magnesium carbonate is gradually added to the gluconic acid solution under controlled pH and temperature conditions.

Filtration and Purification: The resulting solution is filtered to remove any impurities and then concentrated.

Crystallization: The concentrated solution is cooled to crystallize magnesium gluconate hydrate.

Drying: The crystals are dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium gluconate hydrate can undergo various chemical reactions, including:

Oxidation: The gluconate part of the compound can be oxidized to form gluconolactone.

Reduction: Reduction reactions can convert gluconate to other sugar alcohols.

Substitution: The magnesium ion can be replaced by other metal ions in certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like calcium chloride can facilitate ion exchange reactions.

Major Products

Oxidation: Gluconolactone

Reduction: Sugar alcohols like sorbitol

Substitution: Corresponding metal gluconates

Scientific Research Applications

Magnesium gluconate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.

Biology: Studied for its role in cellular metabolism and enzyme function.

Medicine: Used in clinical studies to investigate its effects on cardiovascular health, muscle function, and neurological conditions.

Industry: Employed in the food and pharmaceutical industries as a fortifying agent and stabilizer.

Mechanism of Action

Magnesium gluconate hydrate exerts its effects primarily through the release of magnesium ions. These ions play crucial roles in numerous biological processes, including:

Enzyme Activation: Magnesium acts as a cofactor for many enzymes involved in energy production, DNA synthesis, and protein synthesis.

Muscle Function: It is essential for muscle contraction and relaxation.

Nervous System: Magnesium ions help regulate neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Magnesium gluconate hydrate can be compared with other magnesium salts such as magnesium citrate, magnesium oxide, and magnesium sulfate. Each compound has unique properties and applications:

Magnesium Citrate: Known for its high solubility and use as a laxative.

Magnesium Oxide: Commonly used as an antacid and magnesium supplement with lower bioavailability.

Magnesium Sulfate: Used in medical treatments for eclampsia and as a laxative.

Magnesium gluconate hydrate stands out due to its high bioavailability and gentle effect on the digestive system, making it a preferred choice for dietary supplementation.

Conclusion

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a versatile compound with significant applications in nutrition, medicine, and scientific research. Its high bioavailability and essential role in numerous physiological processes make it a valuable compound for addressing magnesium deficiencies and supporting overall health.

Properties

IUPAC Name |

magnesium;2,3,4,5,6-pentahydroxyhexanoate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWFTNWQKDPLAS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26MgO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)

![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)

![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)

![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)